2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Vorbereitungsmethoden
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include iodine(III) complexes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide can be compared with other piperidine derivatives, such as:
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-isopropylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-butylpropanamide
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications .
Eigenschaften
Molekularformel |
C17H27N3O |
---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
InChI-Schlüssel |
FUUACBIFNCNOAE-WMCAAGNKSA-N |
Isomerische SMILES |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Kanonische SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.